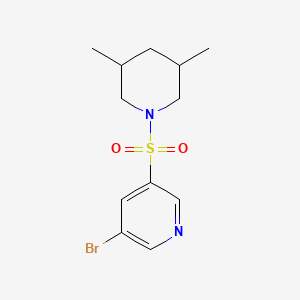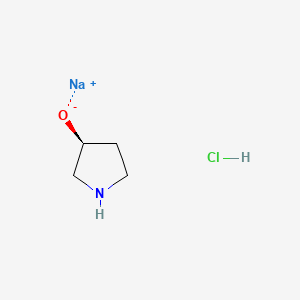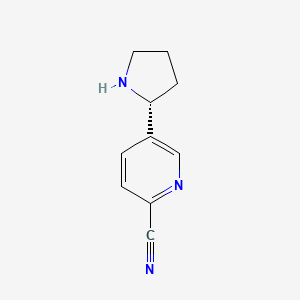
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, commonly known as (R)-PPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a chiral compound with a specific stereochemistry that plays a crucial role in its biological activity.
Mecanismo De Acción
The mechanism of action of (R)-PPC involves its binding to the nicotinic acetylcholine receptors, which leads to the activation of various signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression. The specific binding of (R)-PPC to the receptors is dependent on its stereochemistry, which plays a crucial role in its biological activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (R)-PPC are dependent on its binding to the nicotinic acetylcholine receptors. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models. (R)-PPC has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-PPC in lab experiments include its high potency and selectivity for nicotinic acetylcholine receptors, which allows for precise modulation of receptor activity. Its specific stereochemistry also allows for the investigation of the role of chiral compounds in biological systems. However, the limitations of using (R)-PPC include its potential toxicity and the need for specific expertise in its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of (R)-PPC. One area of research is the investigation of its potential therapeutic effects in various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Another area of research is the development of novel compounds based on the structure of (R)-PPC that may have improved potency and selectivity for nicotinic acetylcholine receptors. Additionally, the role of chiral compounds in biological systems and their potential applications in drug discovery is an area of ongoing research.
Métodos De Síntesis
The synthesis of (R)-PPC involves the use of several chemical reactions. The starting material for the synthesis is 2-bromo-5-(pyrrolidin-2-yl)pyridine, which undergoes a reaction with sodium cyanide to form 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile. This compound is then subjected to a resolution process using a chiral acid to obtain (R)-PPC in its pure form. The synthesis method of (R)-PPC has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
(R)-PPC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have significant activity as a ligand for nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. (R)-PPC has also been studied for its potential use as a tool for investigating the role of these receptors in various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Propiedades
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

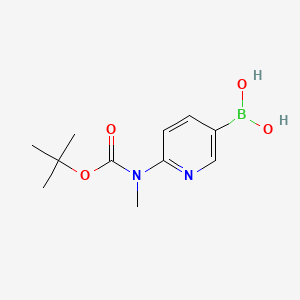
![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)
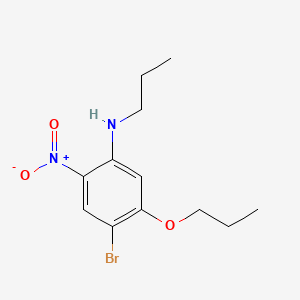
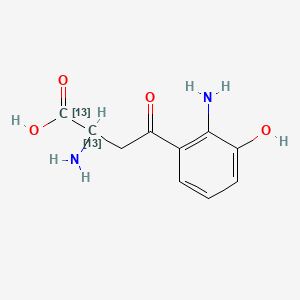
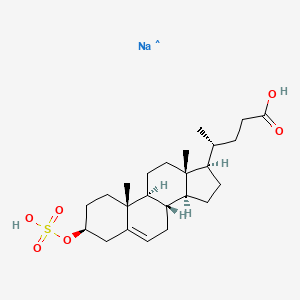
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
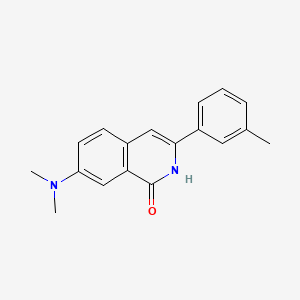

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)


